molecular formula C5H10Cl2O2 B12399384 Bis(2-chloroethoxy)-D8-methane

Bis(2-chloroethoxy)-D8-methane

Cat. No.: B12399384
M. Wt: 181.08 g/mol
InChI Key: NLXGURFLBLRZRO-SVYQBANQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-chloroethoxy)-D8-methane can be synthesized by the reaction of ethylene chlorohydrin with oligopolyformaldehyde under sulfuric acid catalysis . The optimal reaction conditions include a molar ratio of oligopolyformaldehyde to ethylene chlorohydrin of 1.2:2, with a catalyst dosage of 5‰ mass fraction of ethylene chlorohydrin. Toluene is used as a water-carrying agent, and all reactants are refluxed at a temperature of 110°C until no water is generated .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The yield of this compound can reach up to 97.7%, with a purity of 99% as confirmed by gas chromatographic detection .

Chemical Reactions Analysis

Types of Reactions: Bis(2-chloroethoxy)-D8-methane undergoes various chemical reactions, including substitution reactions. In the presence of a strong base, it can react to form divinyl ether, an anesthetic . The reaction with strong bases like potassium hydroxide (KOH) results in the formation of divinyl ether, potassium chloride (KCl), and water (H2O) .

Common Reagents and Conditions:

    Substitution Reactions: Strong bases such as potassium hydroxide (KOH) are commonly used.

    Reaction Conditions: The reactions typically occur under reflux conditions at elevated temperatures.

Major Products:

Scientific Research Applications

Chemistry: Bis(2-chloroethoxy)-D8-methane is used in the synthesis of macrocyclic polyethers, such as dibenzo-18-crown-6 polyether and dicyclohexyl-18-crown-6 polyether . These compounds are important in various chemical applications, including as phase transfer catalysts.

Biology and Medicine: The compound’s derivatives are used in the synthesis of pharmaceuticals, such as the cough suppressant fedrilate . It is also used in the preparation of other biologically active compounds.

Industry: In industrial applications, this compound is used as a solvent and soil fumigant . Its ability to form macrocyclic polyethers makes it valuable in the production of specialized industrial chemicals.

Mechanism of Action

The mechanism of action of bis(2-chloroethoxy)-D8-methane involves its reactivity with strong bases, leading to the formation of divinyl ether and other products . The molecular targets and pathways involved in its reactions are primarily related to its ether and chloroethyl groups, which undergo substitution reactions under appropriate conditions.

Comparison with Similar Compounds

Uniqueness: Bis(2-chloroethoxy)-D8-methane is unique due to its specific structure, which allows it to form macrocyclic polyethers and other specialized compounds. Its reactivity with strong bases to form divinyl ether is a distinctive feature that sets it apart from similar compounds .

Properties

Molecular Formula

C5H10Cl2O2

Molecular Weight

181.08 g/mol

IUPAC Name

1-chloro-2-[(2-chloro-1,1,2,2-tetradeuterioethoxy)methoxy]-1,1,2,2-tetradeuterioethane

InChI

InChI=1S/C5H10Cl2O2/c6-1-3-8-5-9-4-2-7/h1-5H2/i1D2,2D2,3D2,4D2

InChI Key

NLXGURFLBLRZRO-SVYQBANQSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)OCOC([2H])([2H])C([2H])([2H])Cl

Canonical SMILES

C(CCl)OCOCCCl

Origin of Product

United States

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